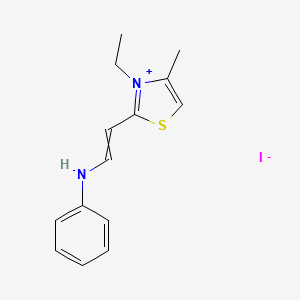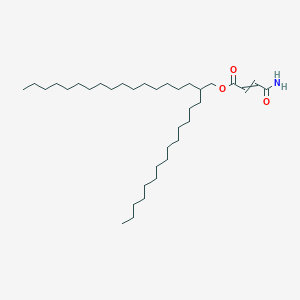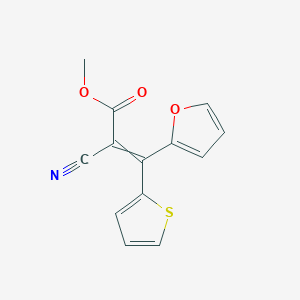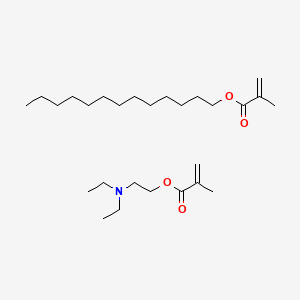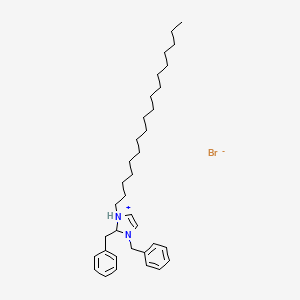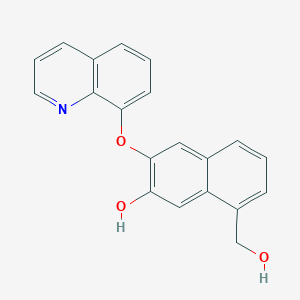![molecular formula C12H16N2O2 B14496937 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile CAS No. 63225-52-5](/img/structure/B14496937.png)
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is an organic compound that features a nitrile group, a phenyl ring, and a dihydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxypropylamine with a phenyl-substituted nitrile under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring may engage in π-π interactions with aromatic systems. The dihydroxypropyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar functional groups but lacking the phenyl and dihydroxypropyl groups.
Aminopropionitrile: Contains an amino group and a nitrile group, similar to the target compound but with different substituents.
Malononitrile: Features two nitrile groups, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl ring and a dihydroxypropyl group allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
63225-52-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-[N-(2,3-dihydroxypropyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H16N2O2/c13-7-4-8-14(9-12(16)10-15)11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,8-10H2 |
Clave InChI |
MZRQEOLCNFHVOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCC#N)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
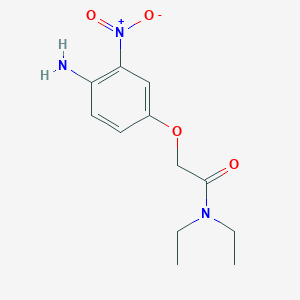
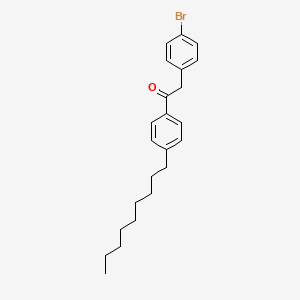
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)
